molecular formula C20H25N5O5 B2420666 2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)acetamide CAS No. 1203178-81-7

2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)acetamide

Cat. No.: B2420666
CAS No.: 1203178-81-7
M. Wt: 415.45
InChI Key: COJCAWKPTWTENI-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)acetamide is a complex organic compound that features a benzodioxole moiety linked to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)acetamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the Acetamide Group: The benzodioxole intermediate is then reacted with acetic anhydride to introduce the acetamide group.

    Introduction of the Pyrimidinyl Group: The final step involves the coupling of the benzodioxole-acetamide intermediate with a pyrimidinyl derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or pyrimidinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: May act as a ligand for certain biological receptors, influencing cellular pathways.

    Materials Science: Could be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole moiety may facilitate binding to hydrophobic pockets, while the pyrimidinyl group could interact with specific amino acid residues, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-1,3-benzodioxol-5-yloxy)benzonitrile
  • 2-(2H-1,3-benzodioxol-5-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine
  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid

Uniqueness

2-(2H-1,3-benzodioxol-5-yloxy)-N-(2-{[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxy}ethyl)acetamide is unique due to its combination of a benzodioxole moiety with a pyrimidinyl group, which is not commonly found in similar compounds. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[2-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]oxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O5/c1-24-5-7-25(8-6-24)18-11-20(23-13-22-18)27-9-4-21-19(26)12-28-15-2-3-16-17(10-15)30-14-29-16/h2-3,10-11,13H,4-9,12,14H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJCAWKPTWTENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)COC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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